N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-26-13-5-7-17-14-16(9-10-20(17)26)11-12-24-21(27)22(28)25-19-8-4-3-6-18(19)15-23/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQJNRQCQMYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.
Synthesis of the Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine under acidic conditions.
Coupling Reaction: The final step involves the coupling of the cyanophenyl and tetrahydroquinoline intermediates with oxalyl chloride under basic conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)oxalamide
Uniqueness
N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features may also influence its solubility, stability, and interaction with other molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves multi-step reactions:
Amine coupling : React 2-cyanophenyl derivatives with ethylenediamine precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanediamide backbone .
Tetrahydroquinoline functionalization : Introduce the 1-ethyl-tetrahydroquinoline moiety via reductive amination or alkylation, using catalysts like Pd/C or NaBH₄ .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
- Yield optimization : Control temperature (40–60°C), pH (7–9), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize by-products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyanophenyl (δ 7.5–8.0 ppm), tetrahydroquinoline (δ 1.2–2.8 ppm for ethyl groups), and ethanediamide (δ 3.3–3.7 ppm for CH₂) moieties .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~447.2 Da) and fragmentation patterns .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N peaks (~2230 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets, and what parameters are critical for accurate simulations?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock the compound into target protein pockets (e.g., EGFR kinase domain) using AMBER force fields. Focus on hydrogen bonding (cyanophenyl nitrile with Lys721) and hydrophobic interactions (tetrahydroquinoline with Phe723) .
- MD simulations (GROMACS) : Simulate binding stability (50 ns trajectories) and calculate binding free energy (MM-PBSA) .
- ADMET prediction : Use SwissADME to assess logP (~2.8), solubility (LogS: -4.2), and blood-brain barrier penetration .
Q. What strategies are employed to resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Dose-response validation : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures) to confirm IC₅₀ consistency .
- Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsomes that may explain discrepancies in in vivo vs. in vitro efficacy .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in complex biological matrices .
Q. How does the introduction of substituents like ethyl or cyanophenyl groups influence the compound's pharmacokinetic profile?
- Methodology :
- Structural analogs comparison :
| Substituent | LogP | Solubility (μM) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|
| Ethyl (current compound) | 2.8 | 12.5 | 89.3 | |
| Methyl (analog) | 2.1 | 18.7 | 82.1 | |
| Cyanophenyl (current) | 3.0 | 8.9 | 91.5 |
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess metabolic stability .
- Permeability (Caco-2) : Measure Papp values to predict intestinal absorption .
Data Contradiction Analysis
Q. How should researchers address conflicting results in stability studies under varying pH conditions?
- Methodology :
- pH-rate profiling : Conduct accelerated degradation studies (25–40°C) at pH 1–10. Use HPLC to quantify degradation products (e.g., hydrolysis of ethanediamide to oxalic acid) .
- Arrhenius analysis : Calculate activation energy (Eₐ) to extrapolate shelf-life at 25°C .
Structural Analogs and SAR
Q. What structural analogs of this compound have shown enhanced bioactivity, and what modifications drive these improvements?
- Key analogs :
| Compound Modification | Bioactivity Enhancement | Reference |
|---|---|---|
| Piperazine addition (N-ethyl) | 3× higher EGFR inhibition | |
| Methoxy substitution (phenyl) | Improved solubility (LogS: -3.1) | |
| Thiophene replacement | 2× increased BBB penetration |
- SAR Insights :
- Cyanophenyl : Critical for target binding (hydrogen bond acceptor).
- Ethyl group on tetrahydroquinoline : Enhances lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
